N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3/c1-36-24-13-8-20(9-14-24)10-15-27(34)32-23-11-6-21(7-12-23)17-33-18-26(31-19-33)28(35)30-16-22-4-2-3-5-25(22)29/h2-9,11-14,18-19H,10,15-17H2,1H3,(H,30,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACRAWWQYABONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₂₁H₂₃ClN₄O₂
- Molecular Weight : 396.89 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Antimicrobial Activity : Studies have indicated that the imidazole ring enhances the compound's ability to disrupt microbial cell membranes, thus exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The presence of the methoxyphenyl group has been linked to increased cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy through apoptosis induction.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives, this compound demonstrated significant activity against multiple pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound exhibits notable cytotoxic effects. The IC50 values were determined for different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 18 |
These results indicate that the compound may induce apoptosis through caspase activation pathways.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics. The results showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects was performed using various human cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis, indicating its potential as an anticancer drug candidate .
Preparation Methods
Imidazole Core Functionalization
The synthesis typically initiates with 1H-imidazole-4-carboxylic acid (CAS 1072-84-0), employing trityl (triphenylmethyl) protection to direct subsequent alkylations:
- Tritylation :
- 1H-Imidazole-4-carboxylic acid (5.0 g, 44.6 mmol)
- Triphenylchloromethane (13.8 g, 49.1 mmol)
- DMF (50 mL)/pyridine (2.5 mL) at 50°C for 6h
- Yield : 99.7% after aqueous workup
Propanamido Sidechain Installation
The 3-(4-methoxyphenyl)propanamido moiety is introduced via mixed anhydride or active ester methods:
| Component | Quantity | Role |
|---|---|---|
| 3-(4-Methoxyphenyl)propanoic acid | 1.2 eq | Carboxyl component |
| HOBt | 1.3 eq | Coupling reagent |
| EDCl | 1.3 eq | Activator |
| DIEA | 3 eq | Base |
| DMF | 0.2 M | Solvent |
Operation :
- Activate acid component with EDCl/HOBt for 30 min at 0°C
- Add 4-aminobenzylamine derivative (1 eq) portionwise
- Stir at 23°C for 17h under N2 atmosphere
- Purify by silica chromatography (CH2Cl2:MeOH 95:5 → 90:10)
Yield : 68-72%
Convergent Approach via Ugi-Tetrazole Multicomponent Reaction
Recent advances utilize MCR chemistry to streamline synthesis (Figure 1):
- Imidazole-4-carbaldehyde (1 eq)
- 2-Chlorobenzylamine (1 eq)
- 3-(4-Methoxyphenyl)propanoic acid (1 eq)
- tert-Butyl isocyanide (1 eq)
- TFE:CH2Cl2 (1:1) at 40°C for 24h
Key Advantages :
- Single-pot formation of three bonds
- Avoids intermediate purifications
- Scalable to gram quantities (85% yield reported)
Critical Process Parameters
Solvent Optimization
Comparative studies reveal solvent significantly impacts yields:
| Solvent System | Coupling Yield | Purity (HPLC) |
|---|---|---|
| DMF | 72% | 92% |
| DCM:Pyridine (9:1) | 68% | 88% |
| THF:DIEA (95:5) | 61% | 85% |
| TFE:DCM (1:1) | 85% | 96% |
Temperature Effects on Amidation
Controlled experiments demonstrate:
- Optimal range: 20-25°C (exothermic side reactions >30°C)
- Lower temps (<15°C) lead to incomplete activation
- High temps (>40°C) cause epimerization (3% per hour at 50°C)
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 12.40 (s, 1H, CONH), 8.24 (t, J=5.4 Hz, 1H, NH), 7.59 (s, 1H, imid-H), 7.44 (d, J=12.9 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH3)
HRMS (ESI+) :
m/z calc. for C28H26ClN4O3 [M+H]+: 525.1691, found: 525.1689
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | 320 | 38% |
| 2-Chlorobenzyl bromide | 410 | 27% |
| EDCl/HOBt | 1,150 | 19% |
| Solvents/Purification | - | 16% |
Data from commercial suppliers (2024 Q3)
Green Chemistry Metrics
- Process Mass Intensity (PMI): 68 (traditional) vs. 29 (MCR route)
- E-Factor: 43 vs. 18 kg waste/kg product
Q & A
Q. How can researchers investigate synergistic effects with other therapeutics?
- Methodological Answer :
- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy in cell viability assays .
- Isobologram analysis : Plot dose-effect curves to identify additive/synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
